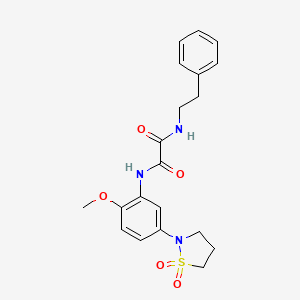![molecular formula C26H18N2O6S3 B2537477 Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate CAS No. 477490-36-1](/img/structure/B2537477.png)
Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including methoxycarbonyl, carbamoyl, and carboxylate groups . It also contains benzothiophene rings, which are aromatic systems containing a five-membered ring with sulfur and a six-membered ring.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carbonyl group can undergo nucleophilic addition reactions, and the carboxylate group can participate in esterification and amidation reactions .Scientific Research Applications
Hydromethylation of Alkenes
The catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂ homologation, researchers can selectively introduce a methyl group onto alkenes in an anti-Markovnikov manner .
Organic Synthesis Building Block
Pinacol boronic esters, including our compound of interest, serve as highly valuable building blocks in organic synthesis. They are bench-stable, easy to purify, and often commercially available. These features make them attractive for chemical transformations where the boron moiety remains in the product. Notably, pinacol boronic esters have played a prominent role in homologations, conjunctive cross couplings, and radical-polar crossover reactions .
Suzuki–Miyaura Coupling
Boron compounds, including boronic esters, are essential reagents in Suzuki–Miyaura coupling reactions. This mild and functional group-tolerant method allows for the formation of C–C bonds. The stability and ease of preparation of organoboron reagents contribute to the broad application of this coupling reaction .
Total Synthesis of Natural Products
The protodeboronation of alkyl boronic esters has been employed in the formal total synthesis of natural products. For instance, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B. These applications highlight the compound’s versatility in complex molecule construction .
Thiadiazole Derivatives
In some contexts, thiadiazole derivatives have been synthesized using boron reagents. For example, [Rh(COD)Cl]₂ as a catalyst, along with bis(diphenylphosphino)ferrocene (DPPF) as a ligand, has been used to functionalize alkynyl thiadiazoles with ester or amide linkers .
properties
IUPAC Name |
methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O6S3/c1-33-25(31)21-19(13-7-3-5-9-15(13)36-21)27-23(29)17-11-12-18(35-17)24(30)28-20-14-8-4-6-10-16(14)37-22(20)26(32)34-2/h3-12H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSGXDFQMKVQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)C(=O)NC4=C(SC5=CC=CC=C54)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

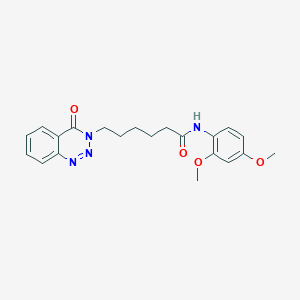
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)
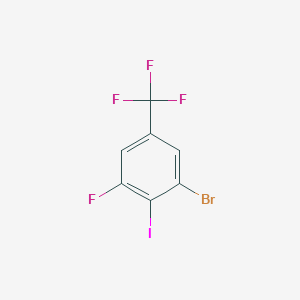
![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2537402.png)
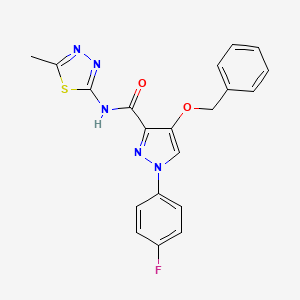
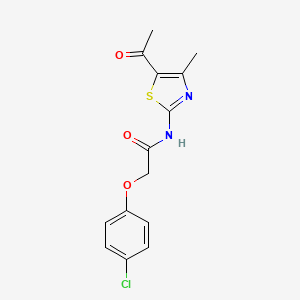
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2537406.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)
![Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2537411.png)
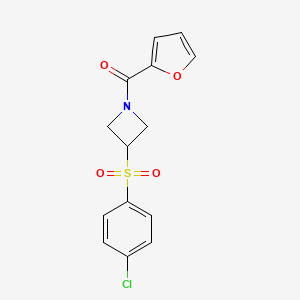
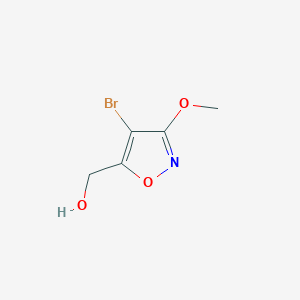
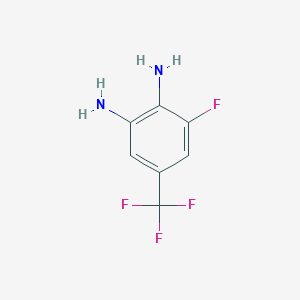
![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine](/img/structure/B2537416.png)
